molecular formula C18H22N6O3 B12381165 Lenalidomide 4'-alkyl-C5-azide

Lenalidomide 4'-alkyl-C5-azide

Cat. No.: B12381165
M. Wt: 370.4 g/mol
InChI Key: SDPGTOOVIBSDST-UHFFFAOYSA-N
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Description

Lenalidomide 4’-alkyl-C5-azide is a functionalized cereblon ligand designed for the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand and an alkyl LC5 linker with terminal azides, which can be coupled to a target protein ligand. It is primarily used in scientific research for its ability to facilitate targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-alkyl-C5-azide involves the functionalization of lenalidomide with an alkyl LC5 linker that contains terminal azides. The process typically includes:

    Starting Material: Lenalidomide.

    Linker Attachment: The alkyl LC5 linker is attached to lenalidomide through a series of chemical reactions, often involving amide bond formation.

    Azide Introduction: The terminal azide groups are introduced using azidation reactions, which may involve the use of sodium azide and appropriate solvents.

Industrial Production Methods: Industrial production of Lenalidomide 4’-alkyl-C5-azide follows similar synthetic routes but is optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors for batch synthesis.

    Purification: Employing techniques such as crystallization, chromatography, and filtration to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Lenalidomide 4’-alkyl-C5-azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.

    Click Chemistry: The azide groups can react with alkyne-containing molecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

    Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as hydrogen gas or triphenylphosphine.

Common Reagents and Conditions:

    Sodium Azide: Used for azidation reactions.

    Copper Catalysts: Employed in click chemistry reactions.

    Reducing Agents: Such as hydrogen gas or triphenylphosphine for reduction reactions.

Major Products:

    Cycloaddition Products: Formed from click chemistry reactions.

    Amines: Formed from the reduction of azides.

Scientific Research Applications

Lenalidomide 4’-alkyl-C5-azide has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and degradation pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.

    Industry: Utilized in the development of novel drug delivery systems and therapeutic strategies.

Mechanism of Action

Lenalidomide 4’-alkyl-C5-azide exerts its effects through the following mechanisms:

    Targeted Protein Degradation: The compound binds to cereblon, an E3 ubiquitin ligase, and recruits target proteins for ubiquitination and subsequent proteasomal degradation.

    Molecular Targets: Cereblon and target proteins involved in disease pathways.

    Pathways Involved: Ubiquitin-proteasome pathway, leading to the degradation of specific proteins.

Comparison with Similar Compounds

Lenalidomide 4’-alkyl-C5-azide is unique due to its specific functionalization for PROTAC development. Similar compounds include:

    Lenalidomide 4’-alkyl-C3-azide: Another functionalized cereblon ligand with a shorter alkyl linker.

    Thalidomide Derivatives: Such as pomalidomide, which also target cereblon but lack the specific azide functionalization.

    Other PROTAC Ligands: Various ligands designed for targeted protein degradation, each with unique linkers and functional groups.

Lenalidomide 4’-alkyl-C5-azide stands out due to its specific design for efficient and selective protein degradation, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-[7-(5-azidopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H22N6O3/c19-23-21-10-3-1-2-9-20-14-6-4-5-12-13(14)11-24(18(12)27)15-7-8-16(25)22-17(15)26/h4-6,15,20H,1-3,7-11H2,(H,22,25,26)

InChI Key

SDPGTOOVIBSDST-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN=[N+]=[N-]

Origin of Product

United States

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